Enantiomeric Potency Difference: Etiracetam vs. Levetiracetam in Audiogenic Seizure Models
Levetiracetam, the S-enantiomer of etiracetam, demonstrates marked anticonvulsant activity in audiogenic seizure-prone mice with ED50 values of 7 and 36 mg/kg (i.p.) in two distinct models [1]. In contrast, etiracetam (racemic mixture) is described as 'considerably less active' and is not clinically used for seizure control; its R-enantiomer (UCB L-060) exhibits minimal anticonvulsant activity . This represents an approximate 100- to 200-fold difference in potency depending on the model, underscoring the critical importance of chirality for therapeutic efficacy.
| Evidence Dimension | Anticonvulsant ED50 (audiogenic seizure models in mice) |
|---|---|
| Target Compound Data | Etiracetam (racemic): Not clinically effective; R-enantiomer minimal activity |
| Comparator Or Baseline | Levetiracetam (S-enantiomer): ED50 = 7 mg/kg (i.p.) and 36 mg/kg (i.p.) |
| Quantified Difference | Approximately 100- to 200-fold lower potency for etiracetam based on comparative literature |
| Conditions | Audiogenic seizure-susceptible mice; intraperitoneal administration |
Why This Matters
Procurement for anticonvulsant research must select levetiracetam over etiracetam to achieve relevant pharmacological activity; etiracetam is unsuitable for epilepsy models requiring potent SV2A-mediated seizure suppression.
- [1] Klitgaard H, Matagne A, Gobert J, Wülfert E. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy. Eur J Pharmacol. 1998;353(2-3):191-206. View Source
